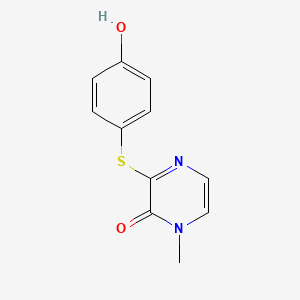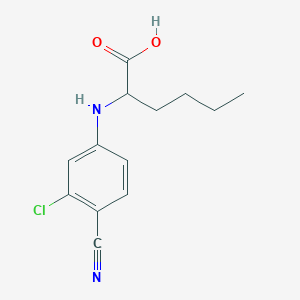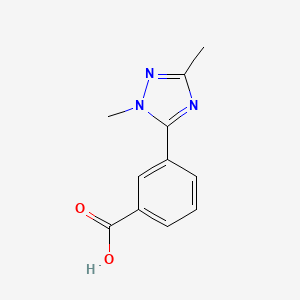![molecular formula C9H8N2OS B7568685 [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol, also known as PTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PTM belongs to the thiazole family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit potent anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also shown antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Mechanism of Action
The mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell proliferation, viral replication, and bacterial growth. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell proliferation. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also been reported to inhibit the activity of the HCV NS5B polymerase, which is essential for viral replication. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth.
Biochemical and Physiological Effects:
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells. Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to reduce the expression of various oncogenes and increase the expression of tumor suppressor genes. [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has also been reported to reduce the viral load in HIV and HCV-infected cells. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has been reported to exhibit bactericidal activity against various bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Additionally, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol has shown low toxicity towards normal cells, making it a promising candidate for drug development. However, one of the limitations of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol is not fully understood, which can make it challenging to optimize its activity.
Future Directions
There are several future directions for the research and development of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol. One direction is to optimize the synthesis method to improve the yield and purity of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol. Another direction is to investigate the mechanism of action of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol to identify the molecular targets involved in its activity. Additionally, future research can focus on the development of [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol derivatives with improved solubility and efficacy. Furthermore, [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be used as a lead compound for the development of novel anticancer, antiviral, and antibacterial agents.
Synthesis Methods
[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple one-pot reaction between 2-chloronicotinic acid, thiosemicarbazide, and formaldehyde. The reaction yields a white crystalline solid that can be purified using recrystallization. The purity of the synthesized [4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol can be confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
properties
IUPAC Name |
(4-pyridin-3-yl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-2-1-3-10-4-7/h1-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPMTVHTGOLCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-difluorophenyl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B7568608.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)

![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)

![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)
